![molecular formula C14H23NO2 B4889997 [3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
[3-(2-aminoethyl)-1-adamantyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-aminoethyl)-1-adamantyl]acetic acid, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and has been used clinically since the 1990s. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mecanismo De Acción
[3-(2-aminoethyl)-1-adamantyl]acetic acid works by blocking the NMDA receptor, which is involved in the regulation of calcium influx and neuronal excitability. By blocking this receptor, [3-(2-aminoethyl)-1-adamantyl]acetic acid reduces the excessive activation of neurons, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects:
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of reactive oxygen species, which can damage neurons, and it also reduces the production of inflammatory cytokines, which can contribute to neurodegeneration. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(2-aminoethyl)-1-adamantyl]acetic acid in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on neuronal function. However, [3-(2-aminoethyl)-1-adamantyl]acetic acid can also have off-target effects, which can complicate the interpretation of experimental results. In addition, the concentration of [3-(2-aminoethyl)-1-adamantyl]acetic acid required to achieve a therapeutic effect can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are a number of future directions for research on [3-(2-aminoethyl)-1-adamantyl]acetic acid. One area of interest is investigating its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating the use of [3-(2-aminoethyl)-1-adamantyl]acetic acid in combination with other drugs, such as acetylcholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Finally, there is interest in developing new formulations of [3-(2-aminoethyl)-1-adamantyl]acetic acid that can be administered more easily, such as through the use of transdermal patches or nasal sprays.
Métodos De Síntesis
The synthesis of [3-(2-aminoethyl)-1-adamantyl]acetic acid involves the reaction of 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-[3-(2-aminoethyl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-2-1-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(16)17/h10-11H,1-9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSAOULKWXKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Aminoethyl)-1-adamantyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

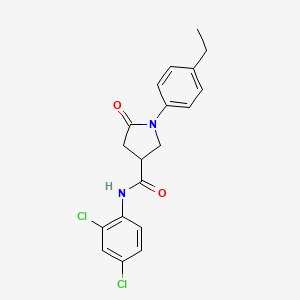
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)

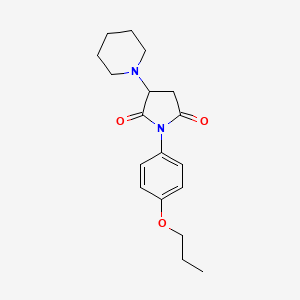
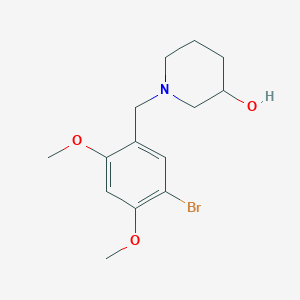
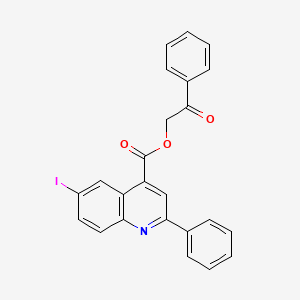
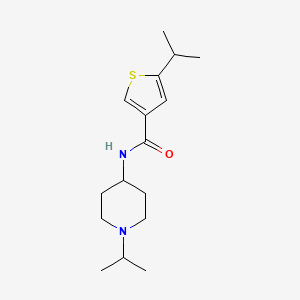
![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
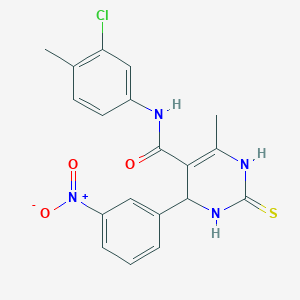
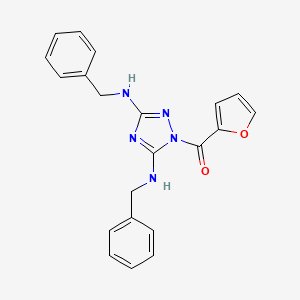
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)